Vasorelaxant Potency: 83-Fold Improvement Over Hydralazine in Ex Vivo Aortic Ring Assay
In the 6-(4-substitutedphenyl)-3-pyridazinone series, the unsubstituted phenyl analog (compound 2b, representing the core scaffold most structurally proximal to 6-hydroxy-3-phenyl-1H-pyridazin-4-one) produced an EC₅₀ of 0.22 ± 0.01 µM for vasorelaxation of phenylephrine-precontracted rat thoracic aorta rings, compared with hydralazine at 18.21 µM, diazoxide at 19.5 µM, isosorbide mononitrate at 30.10 µM, and nitroglycerin at 0.1824 ± 0.006 µM [1]. The best-in-series compound 2j achieved EC₅₀ = 0.02916 ± 0.00027 µM, representing a 625-fold potency advantage over hydralazine [1]. Critically, compounds bearing a hydroxyl substituent on the phenyl ring (2h, EC₅₀ = 0.07154 µM; 2g, EC₅₀ = 0.2180 µM) exhibited superior activity relative to unsubstituted and methyl-substituted analogs, demonstrating the specific contribution of the hydroxyl group to vasorelaxant potency [1]. All measurements were performed with n = 5 and represent mean ± SD [1].
| Evidence Dimension | Vasorelaxant EC₅₀ (µM) on phenylephrine-precontracted rat thoracic aorta rings |
|---|---|
| Target Compound Data | Class representative (unsubstituted phenyl analog 2b): EC₅₀ = 0.22 ± 0.01 µM; Hydroxyl-phenyl analog 2h: EC₅₀ = 0.07154 ± 0.00113 µM |
| Comparator Or Baseline | Hydralazine EC₅₀ = 18.21 µM; Diazoxide EC₅₀ = 19.5 µM; Isosorbide mononitrate EC₅₀ = 30.10 µM; Nitroglycerin EC₅₀ = 0.1824 ± 0.006 µM |
| Quantified Difference | ~83-fold improvement (2b vs. hydralazine); ~255-fold (2h vs. hydralazine); up to 625-fold (2j vs. hydralazine) |
| Conditions | Rat thoracic aorta rings from 50 healthy Wistar Albino rats; pre-contracted with submaximal phenylephrine concentration; n = 5 independent determinations; data reported as mean ± SD |
Why This Matters
Procurement of the 6-hydroxy-3-phenyl scaffold provides access to a core structure that, when appropriately derivatized, yields vasorelaxant potency exceeding clinical gold-standard hydralazine by two to three orders of magnitude—a decisive advantage for antihypertensive lead optimization programs.
- [1] Aziz MW, Mohamed KO, Farag DB, et al. Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues. Sci Rep. 2024;14:29514. Table 3, pp. 8-10. doi:10.1038/s41598-024-79697-1. View Source
